Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone
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Overview
Description
Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a useful research compound. Its molecular formula is C13H13F3O and its molecular weight is 242.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclobutyl Ketones in Chemical Synthesis
Cyclobutyl ketones, including derivatives similar to Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, are utilized in various chemical syntheses. A study by Uchiyama et al. (1998) demonstrated the use of related ketones in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, highlighting their role in creating complex molecular structures (Uchiyama et al., 1998).
Role in Ring Enlargement Reactions
T. Fujiwara and T. Takeda (1990) explored the ethylaluminum dichloride-promoted ring enlargement reaction of cyclobutyl ketones, further exemplifying the versatility of these compounds in creating diverse molecular architectures (Fujiwara & Takeda, 1990).
Application in Novel Synthesis Processes
Research by Bernard et al. (2007) showed the use of cyclobutyl derivatives in the direct intermolecular asymmetric aldol reactions, offering new pathways for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).
Utility in Photochemistry
The photochemistry of cyclobutyl ketones, as studied by Baldwin et al. (1987), provides insights into their behavior under different conditions, which can be crucial for designing light-mediated chemical reactions (Baldwin et al., 1987).
Use in Electrophilic Reactions
Research by Franck-Neumann et al. (1988) on the reactions of electrophilic cyclobutenes with enamines further underscores the reactivity of cyclobutyl ketones in diverse chemical contexts (Franck-Neumann et al., 1988).
Safety and Hazards
Safety precautions for handling Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture .
Properties
IUPAC Name |
1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRSUQRVAHRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645040 |
Source
|
Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-74-0 |
Source
|
Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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